(6S)-6-甲基辛醇-1

描述

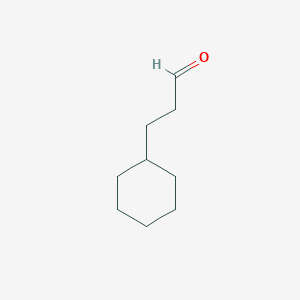

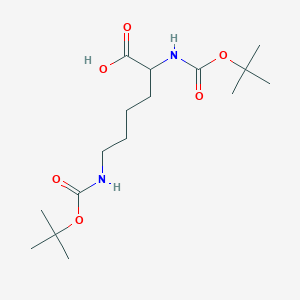

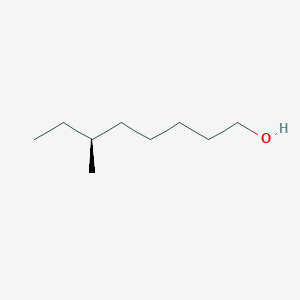

(6S)-6-methyloctan-1-ol, otherwise known as (6S)-6-methyl-1-octanol, is an organic compound belonging to the class of alcohols. It is an isomer of (6R)-6-methyloctan-1-ol, and the two compounds have the same molecular formula, C8H18O, but differ in the orientation of their methyl groups. (6S)-6-methyloctan-1-ol is a colorless liquid with a pleasant odor and a boiling point of 158°C. It is a naturally occurring compound, found in some essential oils, and is used as an intermediate in the synthesis of various compounds, such as surfactants and pharmaceuticals.

科学研究应用

警报信息素成分的合成:外消旋 6-甲基辛-3-酮的合成,蚂蚁警报信息素的一种成分,证明了 (6S)-6-甲基辛醇-1 在制造模拟天然昆虫通讯化学物质中的用途。这是一种研究昆虫行为和潜在控制害虫种群的有效方法 (Sultanov、Samoilova 和 Dzhemilev,2015).

信息素类似物的合成:在钽配合物存在下 1-烯烃的还原性金属乙基化,用于合成 6-甲基壬-3-酮和 3-甲基庚酸等化合物,突出了 (6S)-6-甲基辛醇-1 在制造昆虫信息素类似物中的潜力 (Sultanov 等人,2018).

隐手性性质的研究:与 (6S)-6-甲基辛醇-1 相关的对映异构体 (S)-(-)-[VCD(+)984]-1 的 4-乙基-4-甲基辛烷的合成和表征,揭示了此类化合物的隐手性性质,这对理解分子手性很重要 (Kuwahara 等人,2010).

用于信息素生产的手性醇的合成:手性醇的制备,包括具有甲基支链碳骨架的手性醇,如 (6S)-6-甲基辛醇-1,在昆虫信息素的合成中至关重要,表明在昆虫学和害虫控制中有着直接的应用 (Kovalenko 和 Mineeva,2014).

铁(III) 的定量萃取:4-甲基戊-2-醇,一种与 (6S)-6-甲基辛醇-1 相关的化合物,用于从盐酸溶液中定量萃取铁(III),展示了在分析化学中的潜在应用 (Gawali 和 Shinde,1974).

动物饲料中的安全性:包括 (6S)-6-甲基辛醇-1 在内的化学组 6 化合物被认为在特定水平上可安全用于动物饲料。然而,它们可能会刺激皮肤、眼睛和呼吸道,表明安全操作实践的重要性 (Westendorf,2012).

香料成分:异辛醇-1,类似于 (6S)-6-甲基辛醇-1,用作香料成分。这证明了 (6S)-6-甲基辛醇-1 在香料工业中的潜在应用 (Mcginty、Scognamiglio、Letizia 和 Api,2010).

属性

IUPAC Name |

(6S)-6-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGKAMABZHMCN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543499 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6S)-6-methyloctan-1-ol | |

CAS RN |

110453-78-6 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

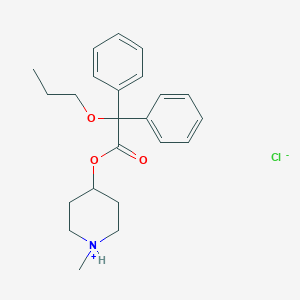

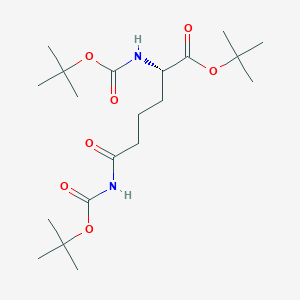

Q1: How does (6S)-6-methyloctan-1-ol influence the chirality of a 2D molecular assembly?

A1: (6S)-6-methyloctan-1-ol acts as a chiral coadsorber, influencing the chirality of a 2D molecular assembly through noncovalent interactions. The research focuses on the self-assembly of an achiral molecule, a derivative of 5-(benzyloxy)isophthalic acid (BIC), which can form two enantiomorphous honeycomb networks. Introducing (6S)-6-methyloctan-1-ol into the system leads to chiral induction. It interacts with the BIC derivative through hydrogen bonding, preferentially driving the formation of a globally homochiral assembly []. Essentially, the chiral coadsorber acts as a chiral seed, guiding the assembly process towards a specific handedness.

Q2: What is the significance of the competitive chiral induction observed in the study?

A2: The study demonstrates that the chirality of the final 2D molecular assembly is determined by a competition between intrinsic chirality of the building blocks and the influence of chiral coadsorbers. While a chiral center within the BIC derivative itself can dictate the assembly's handedness, the research highlights that the noncovalent interactions with (6S)-6-methyloctan-1-ol can overrule this intrinsic chirality []. This finding has significant implications for designing and controlling chiral structures in supramolecular chemistry and nanotechnology, showcasing the power of noncovalent interactions in manipulating chirality at the molecular level.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。